molecular formula C13H6Cl4N2O3 B11021083 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide

4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11021083
M. Wt: 380.0 g/mol
InChI Key: FOMLOVSEKYJZMI-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide is a complex organic compound with the molecular formula C13H6Cl4N2O3 and a molecular weight of 380.01 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a nitro group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps, including nitration, chlorination, and amidation reactions. One common method involves the nitration of 4-chlorobenzamide to introduce the nitro group, followed by chlorination to add the chlorine atoms at specific positions on the benzene ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide include:

The uniqueness of this compound lies in its combination of multiple chlorine atoms and a nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H6Cl4N2O3

Molecular Weight

380.0 g/mol

IUPAC Name

4-chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H6Cl4N2O3/c14-6-1-2-7(12(3-6)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20)

InChI Key

FOMLOVSEKYJZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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